REACTION_CXSMILES
|
Cl.C[O:3][C:4](=[O:8])[CH:5]([CH3:7])[NH2:6].[CH:9]1([C:16](Cl)=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([C:16]([NH:6][CH:5]([CH3:7])[C:4]([OH:3])=[O:8])=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|
|
Name
|
D,L-alanine methyl ester hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(C(N)C)=O
|
Name
|
|
Quantity
|
23.02 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCCC1)C(=O)NC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |